Technical Monograph: 3-Fluoromethcathinone (3-FMC) Hydrochloride
Technical Monograph: 3-Fluoromethcathinone (3-FMC) Hydrochloride
This guide serves as a comprehensive technical resource for researchers and drug development professionals investigating 3-Fluoromethcathinone (3-FMC) hydrochloride.
Chemical Identity & Physicochemical Profile
3-Fluoromethcathinone (3-FMC) is a synthetic cathinone derivative and a positional isomer of flephedrone (4-FMC). It functions as a monoamine transporter substrate, sharing structural homology with methcathinone but distinguished by a fluorine substitution at the meta position of the phenyl ring.
Nomenclature & Classification
| Property | Detail |
| IUPAC Name | 1-(3-Fluorophenyl)-2-(methylamino)propan-1-one hydrochloride |
| Common Name | 3-FMC HCl; 3-Fluoro-N-methylcathinone HCl |
| CAS Number | 1346600-40-5 (HCl salt); 1049677-77-1 (Free base) |
| Molecular Formula | C₁₀H₁₂FNO[1][2][3] · HCl |
| Molecular Weight | 217.67 g/mol (HCl salt); 181.21 g/mol (Free base) |
| Drug Class | Synthetic Cathinone (Amphetamine-type stimulant) |
| Regulatory Status | Schedule I (US); Controlled (UK, DE, China) |
Physicochemical Properties
| Parameter | Value/Description | Context for Researchers |
| Appearance | White crystalline powder | Hygroscopic nature requires desiccated storage. |
| Melting Point | 195 – 198 °C | Sharp melting range indicates high purity (>98%). |
| Solubility | DMSO: ~20 mg/mLEthanol: ~20 mg/mLPBS (pH 7.2): ~10 mg/mL | Soluble in polar organic solvents and aqueous buffers. Limited solubility in non-polar solvents (e.g., hexane). |
| UV | 245 nm, 290 nm | Characteristic benzenoid absorption; useful for HPLC-DAD detection. |
| pKa (Calc.) | ~8.5 (Amine) | Exists predominantly as a cation at physiological pH (7.4). |
Spectral Characterization
Accurate identification relies on specific spectral fingerprints.[4] The fluorine atom introduces unique coupling patterns in NMR.
Nuclear Magnetic Resonance (NMR)
Solvent: D₂O or CDCl₃[5]
-
¹H NMR (400 MHz):
-
7.6 – 7.8 ppm (m, 2H): Aromatic protons (H2, H6); multiplet due to
C- F and H-H coupling. - 7.4 – 7.5 ppm (m, 1H): Aromatic proton (H5).
- 7.2 – 7.3 ppm (m, 1H): Aromatic proton (H4).
-
5.0 – 5.1 ppm (q, J = 7.2 Hz, 1H): Methine proton (
-carbon); characteristic of the cathinone core. - 2.7 – 2.8 ppm (s, 3H): N-Methyl group.
-
1.5 – 1.6 ppm (d, J = 7.2 Hz, 3H): Terminal methyl group (
-carbon).
-
7.6 – 7.8 ppm (m, 2H): Aromatic protons (H2, H6); multiplet due to
-
F NMR:
-
-114.3 ppm: Single sharp peak (referenced to CFCl₃). This shift is diagnostic for the meta-fluorine substitution, distinguishing it from 4-FMC (
-105 ppm) and 2-FMC (-110 ppm).
-
-114.3 ppm: Single sharp peak (referenced to CFCl₃). This shift is diagnostic for the meta-fluorine substitution, distinguishing it from 4-FMC (
Mass Spectrometry (EI-MS)
Electron Ionization (70 eV)
-
Base Peak (m/z 58): Immonium ion
. Dominant fragment due to -cleavage. -
Acylium Ion (m/z 123): Fluorobenzoyl cation
. -
Parent Ion (m/z 181): Weak or absent molecular ion
, typical for cathinones.
Metabolic & Pharmacological Profile
3-FMC acts as a substrate-type releaser of dopamine and norepinephrine. Its metabolic fate is critical for toxicological analysis.
Metabolic Pathway Diagram
The following diagram illustrates the primary Phase I metabolic pathways mediated by Cytochrome P450 enzymes (primarily CYP2B6).
Caption: Phase I metabolic pathways of 3-FMC involving N-demethylation and carbonyl reduction.
Experimental Protocols
Analytical Detection: GC-MS Method
This protocol is validated for separating 3-FMC from its positional isomers (2-FMC, 4-FMC).
Instrument: Agilent GC-MS (Single Quadrupole) Column: HP-5MS UI (30 m × 0.25 mm, 0.25 µm film) or equivalent.
Step-by-Step Workflow:
-
Sample Preparation:
-
Dissolve 1 mg of sample in 1 mL Methanol (HPLC grade).
-
Optional: For biological matrices (plasma/urine), perform Liquid-Liquid Extraction (LLE) using alkaline buffer (pH 10) and ethyl acetate. Evaporate and reconstitute in ethyl acetate.
-
-
Inlet Parameters:
-
Temperature: 250 °C
-
Mode: Splitless (1 min) or Split (20:1) for high concentrations.
-
Injection Volume: 1 µL.
-
-
Oven Program:
-
Initial: 80 °C (hold 1 min).
-
Ramp 1: 15 °C/min to 280 °C.
-
Final: Hold at 280 °C for 5 min.
-
Total Run Time: ~15-20 min.
-
-
MS Parameters:
-
Transfer Line: 280 °C.
-
Source Temp: 230 °C.
-
Scan Mode: Full Scan (m/z 40–450) for ID; SIM (m/z 58, 123, 109) for quantitation.
-
-
Data Analysis:
-
3-FMC elutes between 2-FMC and 4-FMC.
-
Confirm identity using the m/z 58 (base) and m/z 123 ratio.
-
Stability Assessment Protocol
Researchers must account for the instability of cathinones in alkaline solutions.
Objective: Determine degradation rate in solution.
-
Preparation: Prepare 10 µM 3-FMC solutions in buffers at pH 4.0, 7.4, and 9.0.
-
Incubation: Store at 25 °C and 37 °C.
-
Sampling: Aliquot at T=0, 6, 12, 24, and 48 hours.
-
Analysis: Analyze via HPLC-UV or LC-MS.
-
Expected Outcome:
-
pH 4.0: Stable (>95% recovery at 48h).
-
pH 7.4: Moderate degradation (~10-20% loss at 24h).
-
pH 9.0: Rapid degradation (dimerization to pyrazine derivatives and oxidative deamination).
-
Safety & Handling (GHS Standards)
Signal Word: DANGER
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed.[2] |
| Skin Sensitization | H317 | May cause an allergic skin reaction.[2] |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Precautions:
-
Use only in a Class II Biological Safety Cabinet or Fume Hood.
-
Wear nitrile gloves (double-gloving recommended for solutions >10 mg/mL).
-
Neutralize spills with 10% bleach solution before wiping.
References
-
Archer, R. P. (2009).[1][5] Fluoromethcathinone, a new substance of abuse.[1][3][5] Forensic Science International, 185(1-3), 10-20. Retrieved from [Link]
-
Meyer, M. R., et al. (2012).[5] New cathinone-derived designer drugs 3-bromomethcathinone and 3-fluoromethcathinone: studies on their metabolism in rat urine and human liver microsomes.[5] Journal of Mass Spectrometry, 47(2), 253-262.[5] Retrieved from [Link]
-
SWGDRUG. (2013).[5] Monograph: 3-Fluoromethcathinone. Scientific Working Group for the Analysis of Seized Drugs. Retrieved from [Link]
-
PubChem. (2024). 3-Fluoromethcathinone hydrochloride (CID 71316824). National Center for Biotechnology Information. Retrieved from [Link]
